Ethenyl 4-ethylpiperazine-1-carboxylate
Description
Ethenyl 4-ethylpiperazine-1-carboxylate (hypothetical structure: C₉H₁₅N₂O₂) is a piperazine derivative featuring an ethyl group at the 4-position of the piperazine ring and an ethenyl (vinyl) ester moiety at the 1-position. While direct evidence for this compound is absent in the provided literature, its structural analogs—primarily ethyl-substituted piperazine carboxylates—are well-documented. These analogs vary in substituents, influencing their physicochemical properties, reactivity, and applications in medicinal chemistry, materials science, and organic synthesis .
Properties
CAS No. |
175528-93-5 |
|---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
ethenyl 4-ethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-3-10-5-7-11(8-6-10)9(12)13-4-2/h4H,2-3,5-8H2,1H3 |
InChI Key |
VPFZJXKGQKMADO-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)OC=C |
Canonical SMILES |
CCN1CCN(CC1)C(=O)OC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Structural Features
Piperazine derivatives are characterized by their six-membered diamine ring. Key structural variations include:
- Ester groups : Ethyl, ethenyl, or substituted phenyl esters at the 1-position.
- N-substituents : Ethyl, methyl, aryl, or sulfonamide groups at the 4-position.
Table 1: Structural and Molecular Comparison
Physicochemical and Functional Properties
- Solubility and Polarity :
- Biological Activity :
- 1-Arylsulfonyl-4-phenylpiperazine derivatives () show enzyme inhibitory activity, suggesting that substituent bulk and electronic effects modulate bioactivity .
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